Cas no 2694747-09-4 (Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate structure
2694747-09-4 structure
Product name:Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
CAS No:2694747-09-4
MF:C18H22N2O2
Molecular Weight:298.379484653473
CID:5615496
PubChem ID:165949678

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-33050340
    • 2694747-09-4
    • benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
    • Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
    • インチ: 1S/C18H22N2O2/c1-2-18(9-6-10-18)20-13-11-19(12-14-20)17(21)22-15-16-7-4-3-5-8-16/h1,3-5,7-8H,6,9-15H2
    • InChIKey: WDOXAIUOXBYWCJ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCN(CC1)C1(C#C)CCC1)=O

計算された属性

  • 精确分子量: 298.168127949g/mol
  • 同位素质量: 298.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 435
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 32.8Ų

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33050340-0.25g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
0.25g
$840.0 2025-03-18
Enamine
EN300-33050340-2.5g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
2.5g
$1791.0 2025-03-18
Enamine
EN300-33050340-0.1g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
0.1g
$804.0 2025-03-18
Enamine
EN300-33050340-0.5g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
0.5g
$877.0 2025-03-18
Enamine
EN300-33050340-10.0g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
10.0g
$3929.0 2025-03-18
Enamine
EN300-33050340-10g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4
10g
$3929.0 2023-09-04
Enamine
EN300-33050340-1.0g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
1.0g
$914.0 2025-03-18
Enamine
EN300-33050340-5.0g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
5.0g
$2650.0 2025-03-18
Enamine
EN300-33050340-0.05g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4 95.0%
0.05g
$768.0 2025-03-18
Enamine
EN300-33050340-5g
benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
2694747-09-4
5g
$2650.0 2023-09-04

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate 関連文献

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylateに関する追加情報

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate (CAS No. 2694747-09-4): A Comprehensive Overview

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate (CAS No. 2694747-09-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate.

Chemical Structure and Properties

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate is a complex organic molecule with a molecular formula of C18H23N3O2. The compound features a piperazine ring, a benzyl group, and an ethynylcyclobutyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The piperazine ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design. The ethynyl group adds further versatility by enabling click chemistry reactions, which are widely used in the synthesis of complex molecules.

The cyclobutane ring in Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate is particularly noteworthy due to its strained nature, which can influence the conformational flexibility and reactivity of the molecule. This structural feature has been shown to enhance the binding affinity of similar compounds to specific protein targets, thereby improving their pharmacological profiles.

Synthesis Methods

The synthesis of Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate involves several key steps that leverage modern synthetic techniques. One common approach is to start with the preparation of the ethynylcyclobutane derivative, which can be achieved through the alkyne metathesis reaction or the coupling of an alkyne with a cyclobutene precursor. The resulting ethynylcyclobutane can then be coupled with piperazine using standard amide bond formation reactions.

The benzyl protecting group is typically introduced at an early stage to prevent unwanted side reactions and ensure high yields. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making the synthesis of Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate more accessible and cost-effective.

Biological Activity and Applications

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate has been studied for its potential biological activities, particularly as a modulator of various receptors and enzymes. Research has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. Specifically, it has been found to act as an agonist or antagonist at specific GPCR subtypes, depending on the structural modifications made to the molecule.

In addition to its GPCR activity, Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate has also shown promise in modulating ion channels and enzymes involved in signal transduction pathways. These properties make it a valuable tool for studying cellular processes and developing new drugs for conditions such as neurological disorders, cardiovascular diseases, and cancer.

Recent Research Findings

A recent study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of Benzyl 4-(1-ethynylcyclobutylethynylethynylethynylethynylethynylethynylethynylethynylethynylylpiperazin e -carboxylic acid benz ester). The researchers found that this compound exhibited high selectivity for a specific subtype of GPCR, which is implicated in pain modulation. In vitro assays demonstrated that it effectively inhibited receptor activation with low nanomolar potency. Furthermore, in vivo studies using animal models showed that it produced significant analgesic effects without causing adverse side effects commonly associated with traditional pain medications.

Another notable study published in Chemical Communications explored the use of click chemistry to synthesize derivatives of Benz yl 4-(1 -e th ynylc yclobut yl )pip erazin e -carb oxylic acid benz ester). The researchers developed a series of compounds with varying functional groups attached to the ethyn yl moiety and evaluated their biological activities. They found that certain derivatives exhibited enhanced potency and selectivity compared to the parent compound, highlighting the potential for further optimization through structure-activity relationship (SAR) studies.

Conclusion

Benz yl 4-(1 -e th ynylc yclobut yl )pip erazin e -carb oxylic acid benz ester) (CAS No. 2694747 -09 -4) is a promising compound with unique chemical properties and potential therapeutic applications. Its complex structure provides a rich platform for exploring new biological activities and developing novel drugs. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.

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